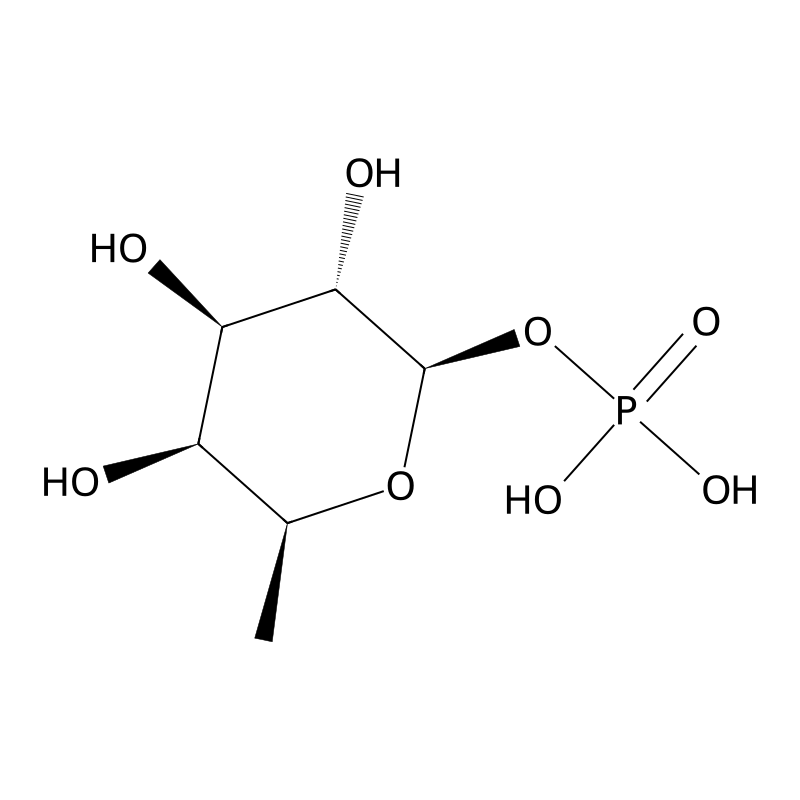

beta-L-fucose 1-phosphate

Content Navigation

Avoid rate-limiting fucokinase bottlenecks in GDP-L-fucose synthesis. β-L-Fucose 1-phosphate (Fuc-1-P) serves as the immediate substrate for GFPP, enabling direct, controlled GDP-fucose formation.

- Direct enzymatic substrate for GDP-L-fucose pyrophosphorylase; bypasses fucokinase for higher efficiency.

- Essential for characterizing GFPP/FPGT enzyme kinetics, inhibitor screening, and fucosyltransferase assays.

- Guaranteed ≥98% purity with global shipping from stock.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

beta-L-Fucose 1-phosphate (Fuc-1-P) is the key phosphorylated intermediate in the salvage pathway for fucose metabolism. It serves as the direct and immediate substrate for the enzyme fucose-1-phosphate guanylyltransferase (EC 2.7.7.30), which catalyzes its reaction with GTP to form GDP-L-fucose. As GDP-L-fucose is the universal donor substrate for all fucosyltransferases in prokaryotes and eukaryotes, the procurement of high-purity beta-L-fucose 1-phosphate is critical for applications requiring precise control over fucosylation, such as in vitro enzymatic synthesis and pathway reconstitution.

Research Fit

References

- [1] Becker, D. J., & Lowe, J. B. (2003). Fucose: biosynthesis and biological function in mammals. Glycobiology, 13(7), 41R-53R.

- [2] Wang, W., Hu, T., Frantom, P. A., Zheng, T., Gerwe, B., del Amo, D. S., ... & Wu, P. (2009). Chemoenzymatic synthesis of GDP-l-fucose and the Lewis X glycan derivatives. Proceedings of the National Academy of Sciences, 106(38), 16096-16101.

- [3] Ishihara, H., & Heath, E. C. (1968). The metabolism of L-fucose. IV. The biosynthesis of guanosine diphosphate L-fucose in porcine liver. Journal of Biological Chemistry, 243(6), 1110-1115.

- [4] Pastuszak, I., Ketchum, C., Hermanson, G., GDX, A., & Elbein, A. D. (1998). GDP-l-fucose pyrophosphorylase. Purification, cDNA cloning, and properties of the enzyme. Journal of Biological Chemistry, 273(46), 30165-30174.

- [5] Ma, B., Simala-Grant, J. L., & Taylor, D. E. (2006). Fucosylation in prokaryotes and eukaryotes. Glycobiology, 16(12), 158R-184R.

Substituting beta-L-fucose 1-phosphate with its unphosphorylated precursor, L-fucose, is inefficient for in vitro synthesis as it necessitates an additional enzymatic step catalyzed by a fucokinase, which can be the rate-limiting step in the overall conversion to GDP-L-fucose. This introduces process variability and is non-functional in reconstituted systems lacking a fucokinase. Furthermore, the enzymatic machinery is highly stereospecific; the biologically relevant L-enantiomer is the required substrate for guanylyltransferase, rendering D-fucose and its derivatives ineffective for mammalian or most bacterial fucosylation pathways. While some related sugar phosphates like α-D-arabinose-1-P may show minimal activity, the guanylyltransferase enzyme is reasonably specific for beta-L-fucose 1-phosphate, making other phosphorylated sugars poor substitutes for achieving efficient synthesis.

Substitution Risk

References

- [1] Wang, W., Hu, T., Frantom, P. A., Zheng, T., Gerwe, B., del Amo, D. S., ... & Wu, P. (2009). Chemoenzymatic synthesis of GDP-l-fucose and the Lewis X glycan derivatives. Proceedings of the National Academy of Sciences, 106(38), 16096-16101.

- [2] Becker, D. J., & Lowe, J. B. (2003). Fucose: biosynthesis and biological function in mammals. Glycobiology, 13(7), 41R-53R.

- [4] Pastuszak, I., Ketchum, C., Hermanson, G., GDX, A., & Elbein, A. D. (1998). GDP-l-fucose pyrophosphorylase. Purification, cDNA cloning, and properties of the enzyme. Journal of Biological Chemistry, 273(46), 30165-30174.

Process Efficiency: Bypasses the Rate-Limiting Fucokinase Step in GDP-L-Fucose Synthesis

In the chemoenzymatic synthesis of GDP-L-fucose using a bifunctional L-fucokinase/GDP-fucose pyrophosphorylase (FKP), the initial phosphorylation of L-fucose to fucose-1-phosphate is the rate-limiting step. In a successive reaction supplied with both ATP and GTP, little accumulation of the fucose-1-phosphate intermediate was detected, indicating its rapid conversion to the final product. Procuring beta-L-fucose 1-phosphate directly allows researchers to bypass this kinetic bottleneck, providing only the substrate for the faster, second reaction (guanylylation) and improving the overall efficiency and control of GDP-L-fucose production workflows.

| Evidence Dimension | Reaction Pathway Efficiency |

| Target Compound Data | Direct substrate for the faster guanylylation reaction. |

| Comparator Or Baseline | L-fucose (requires initial phosphorylation, which is the rate-limiting step of the two-step conversion). |

| Quantified Difference | Qualitatively identified as bypassing the rate-limiting step. |

| Conditions | In vitro synthesis of GDP-L-fucose using a bifunctional L-fucokinase/GDP-fucose pyrophosphorylase from Bacteroides fragilis 9343 with ATP and GTP. |

This directly improves synthesis yields and reduces reaction times by eliminating the slowest step in the enzymatic production of GDP-L-fucose.

Substrate Specificity: Required L-Enantiomer for Biologically Relevant Fucosylation

Mammalian and most bacterial enzymatic systems are stereospecific for L-sugars in fucosylation pathways. L-fucose is the main form found in nature and is the only levorotatory sugar used by mammals for this purpose. The enzymes of the fucose salvage pathway, specifically fucokinase and fucose-1-phosphate guanylyltransferase, act on the L-enantiomer. The use of D-fucose or its phosphorylated derivatives would not be compatible with these enzymes, leading to a failure in the synthesis of GDP-L-fucose and subsequent fucosylation reactions.

| Evidence Dimension | Stereospecificity |

| Target Compound Data | beta-L-fucose 1-phosphate is the biologically active enantiomer. |

| Comparator Or Baseline | D-fucose 1-phosphate (biologically inactive in mammalian fucosylation pathways). |

| Quantified Difference | Absolute requirement for the L-configuration for enzyme recognition. |

| Conditions | Mammalian and bacterial fucosylation salvage pathways. |

Procuring the correct L-enantiomer is a non-negotiable requirement for obtaining biologically relevant results in studies of fucosylation.

Enzymatic Specificity: Preferred Substrate for Fucose-1-Phosphate Guanylyltransferase

The enzyme responsible for the final step in the fucose salvage pathway, GDP-L-fucose pyrophosphorylase (or Fucose-1-phosphate guanylyltransferase), demonstrates clear substrate preference. A study on the purified enzyme from pig kidney showed it was 'reasonably specific for beta-L-fucose-1-P'. While it could utilize α-D-arabinose-1-P to a lesser extent, beta-L-fucose 1-phosphate is the canonical and most efficiently processed substrate for producing the GDP-L-fucose donor required for all fucosylation.

| Evidence Dimension | Enzyme Substrate Preference |

| Target Compound Data | Recognized as the specific, primary substrate. |

| Comparator Or Baseline | α-D-arabinose-1-P (shows some activity but is not the primary substrate). |

| Quantified Difference | Not quantified with kinetic parameters in the source, but described as 'reasonably specific'. |

| Conditions | Assay with purified GDP-L-fucose pyrophosphorylase from pig kidney. |

Using the specific, intended substrate ensures maximal reaction velocity and yield in enzymatic assays and synthesis, avoiding off-target reactions or low efficiency.

High-Efficiency Chemoenzymatic Synthesis of GDP-L-Fucose

As the direct substrate for GDP-L-fucose pyrophosphorylase, beta-L-fucose 1-phosphate is the ideal starting material for in vitro synthesis of the universal fucosyl donor, GDP-L-fucose. This approach bypasses the potentially rate-limiting fucokinase step, offering greater process control and efficiency.

In Vitro Reconstitution of Fucosylation Pathways

For researchers studying the activity of specific fucosyltransferases, using beta-L-fucose 1-phosphate (along with GTP and guanylyltransferase) provides a controlled method to generate the necessary GDP-L-fucose donor in situ, without introducing the potentially confounding activity of an upstream fucokinase.

Kinetic Analysis and Screening of Fucose-1-Phosphate Guanylyltransferases

This compound is the definitive substrate for assaying the activity of fucose-1-phosphate guanylyltransferase (GFPP/FPGT) enzymes. Its use is essential for characterizing enzyme kinetics, screening for inhibitors, and identifying novel enzymes from various organisms.

Application Fit Matrix

References

- [1] Wang, W., Hu, T., Frantom, P. A., Zheng, T., Gerwe, B., del Amo, D. S., ... & Wu, P. (2009). Chemoenzymatic synthesis of GDP-l-fucose and the Lewis X glycan derivatives. Proceedings of the National Academy of Sciences, 106(38), 16096-16101.

- [2] Ma, B., Simala-Grant, J. L., & Taylor, D. E. (2006). Fucosylation in prokaryotes and eukaryotes. Glycobiology, 16(12), 158R-184R.

- [3] Pastuszak, I., Ketchum, C., Hermanson, G., GDX, A., & Elbein, A. D. (1998). GDP-l-fucose pyrophosphorylase. Purification, cDNA cloning, and properties of the enzyme. Journal of Biological Chemistry, 273(46), 30165-30174.

XLogP3

Wikipedia

Explore Compound Types